Melanocortin Receptor Agonist Potency Ranking: (2S,4S) vs. (2S,4R) Diastereomer SAR Comparison
In a systematic SAR study of pyrrolidine-based melanocortin receptor (MCR) agonists, Tian et al. directly compared four sets of pyrrolidine diastereomers at human MC1R, MC3R, and MC4R receptors [1]. The study established a clear rank-order: (2S,4R) configuration was the most potent agonist across all three receptors, followed by the (2S,4S) configuration [1]. This demonstrates that the (2S,4S) cis-configuration confers a distinct, quantitatively different biological activity profile from the (2S,4R) trans-configuration, rather than simply being an inactive or equivalent stereoisomer [1]. The (S) absolute configuration at the 2-position was identified as critical for binding affinity, agonist potency, and receptor selectivity [1].
| Evidence Dimension | MCR agonist potency rank order (hMC1R, hMC3R, hMC4R) |
|---|---|
| Target Compound Data | (2S,4S) configuration: second-most potent diastereomer across all three receptors |
| Comparator Or Baseline | (2S,4R) configuration: most potent diastereomer; (2R,4R) and (2R,4S): lower potency |
| Quantified Difference | Rank order: (2S,4R) > (2S,4S) > other diastereomers across hMC1R, hMC3R, hMC4R |
| Conditions | In vitro binding and functional agonist assays at recombinant human MCRs (hMC1R, hMC3R, hMC4R); J Med Chem 2006, 49(15), 4745-4761 |
Why This Matters
This establishes that selecting the (2S,4S) versus (2S,4R) diastereomer is a deliberate SAR decision with predictable potency consequences; the (2S,4S) configuration provides a distinct potency tier that may be desirable when attenuated agonism or differential receptor selectivity is sought.
- [1] Tian X, Field T, Mazur AW, Ebetino FH, Wos JA, Crossdoersen D, Pinney BB, Sheldon RJ. Design, Synthesis, and Evaluation of Proline and Pyrrolidine Based Melanocortin Receptor Agonists. A Conformationally Restricted Dipeptide Mimic Approach. J Med Chem. 2006 Jul 27;49(15):4745-61. doi: 10.1021/jm060384p. PMID: 16854081. View Source
